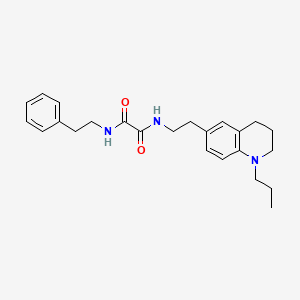

(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

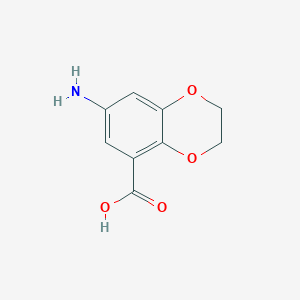

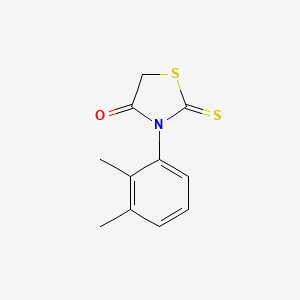

The compound (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a derivative of pyrrolidine and indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a common choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and an indole nucleus . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the indole nucleus is a fused ring structure containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine and indole groups . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject molecule have shown inhibitory activity against influenza A and other viruses . The presence of the indole nucleus, which is known for its biological activity, could potentially make this compound a candidate for antiviral drug development.

Anti-inflammatory Activity

The indole scaffold is also associated with anti-inflammatory effects. Given the structural similarity, (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Anticancer Activity

Indole derivatives have been explored for their anticancer potential. The sulfonyl group present in the compound is a common feature in many antitumor drugs. This suggests that our compound could be investigated for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer therapies .

Antimicrobial Activity

The antimicrobial activity of indole derivatives is well-documented. This compound could be studied for its effectiveness against bacterial and fungal infections, contributing to the search for new antibiotics in an era of increasing antimicrobial resistance .

Antidiabetic Activity

Indole-based compounds have shown promise in the treatment of diabetes. The compound could be researched for its potential to act as an antidiabetic agent, possibly offering a new approach to managing blood sugar levels .

Neuroprotective Activity

The indole moiety is present in many compounds with neuroprotective effects. Research into the neuroprotective potential of (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone could lead to new treatments for neurodegenerative diseases such as Alzheimer’s or Parkinson’s .

Future Directions

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

The indole scaffold has been found in many important synthetic drug molecules, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Indole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The broad-spectrum biological activities of indole derivatives suggest that they may be influenced by a variety of environmental factors .

properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-9-10-22(12-16)19(23)18-11-13-3-1-2-4-17(13)21-18/h1-8,11,16,21H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOUQWBKUOENQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)

![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)

![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)